1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea
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Overview
Description
1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazolopyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring.
Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophenyl boronic acid or stannane.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is typically introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with an amine or other nucleophile.
Formation of the Urea Linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield corresponding amines.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazolopyridazine moiety is known to interact with various biological pathways, potentially affecting signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
- 1-(4-Chlorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea
- 1-(4-Methylbenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea
Comparison: Compared to its analogs, 1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Biological Activity
1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea (CAS Number: 1903385-33-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H15FN6OS with a molecular weight of 382.4 g/mol. The structure features a triazole moiety fused with a pyridazine ring, which is known to influence biological activity significantly.
Biological Activity Overview
The compound exhibits various biological activities, particularly in the fields of oncology and enzymatic inhibition. The following sections detail specific activities and findings related to this compound.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives of [1,2,4]triazolo[4,3-a]pyrazine have shown significant cytotoxicity against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
22i | A549 | 0.83 ± 0.07 |
22i | MCF-7 | 0.15 ± 0.08 |
22i | HeLa | 2.85 ± 0.74 |
Compound 22i was noted for its superior inhibition of c-Met kinase at an IC50 of 48 nM, indicating a promising therapeutic target for cancer treatment .
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key signaling pathways associated with tumor growth and metastasis. The c-Met pathway is particularly relevant as it plays a crucial role in cell proliferation and survival.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives often correlates with their structural features. A review on the pharmacological profiles of 1,2,4-triazoles indicates that modifications to the triazole ring can enhance efficacy against various pathogens and cancer cells . The presence of fluorine atoms and thiophene rings has been associated with increased lipophilicity and improved binding affinity to target proteins.
Case Studies
Several case studies illustrate the application of similar compounds in clinical settings:
- Case Study: Compound 22i - Demonstrated significant antitumor activity in vitro against multiple cancer cell lines with potential for further development as a targeted therapy.
- Case Study: Triazole Derivatives - A series of triazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities, showcasing the versatility of the triazole scaffold .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6OS/c19-14-3-1-12(2-4-14)9-20-18(26)21-10-17-23-22-16-6-5-15(24-25(16)17)13-7-8-27-11-13/h1-8,11H,9-10H2,(H2,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMSOXYIMJLCCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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